N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-7-8-17(25-2)15(11-13)22-20(24)19(23)21-12-14(16-5-3-9-26-16)18-6-4-10-27-18/h3-11,14H,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVWGRJVQNOXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound featuring furan and thiophene rings along with an ethyl chain and a methoxy-substituted aromatic moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, altering their activity.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activity Studies
Research has demonstrated various biological activities for compounds with similar structures. Here are some notable findings:
- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown significant antimicrobial properties against various bacterial strains. A study indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Some studies have reported that furan-based compounds possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Potential : There is evidence suggesting that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against breast cancer cells, showing promising results in reducing cell viability.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
| Study | Compound | Target | Results |
|---|---|---|---|
| 1 | Furan-Thiophene Derivative | E. coli | MIC = 32 µg/mL |
| 2 | Methoxy-substituted Thiophene | COX-1/COX-2 | IC50 = 150 nM |
| 3 | Furan-based Anticancer Agent | MCF-7 Cells | 50% inhibition at 10 µM |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of Furan and Thiophene Rings : Initial reactions focus on creating the heterocyclic structures.
- Coupling Reactions : Subsequent steps involve coupling these rings with the ethyl chain and methoxy-substituted aromatic groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit notable antimicrobial properties. A study assessing derivatives similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antifungal Activity
Compounds with similar structures have shown significant antifungal effects, particularly against Candida species. The mechanism often involves the inhibition of ergosterol synthesis, crucial for maintaining fungal cell membrane integrity. For instance, a related compound reduced ergosterol levels by approximately 86% over 48 hours, indicating strong antifungal potential.
| Fungal Strain | Inhibition (%) |
|---|---|
| Candida albicans | 85 |
| Candida glabrata | 80 |
Cytotoxicity Analysis
Initial cytotoxicity assessments indicate that certain derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. In cytotoxicity assays against NIH/3T3 cell lines, derivatives showed IC50 values ranging from 148 μM to over 1000 μM, suggesting a favorable safety profile for further development.
| Cell Line | IC50 (µM) |
|---|---|
| NIH/3T3 | 148 |
| HeLa | 250 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Variations in substituents at key positions can enhance or diminish its biological effects.
| Compound Variation | Biological Activity |
|---|---|
| Presence of electronegative atoms (e.g., F, Cl) | Enhanced antifungal activity |
| Altered alkyl chain length | Changes in hydrophobicity |
Material Science Applications
Beyond biological applications, this compound may find utility in materials science due to its unique electronic properties attributed to the furan and thiophene components. These properties can be harnessed in the development of organic semiconductors and photovoltaic materials.
Case Study: Organic Photovoltaics
A study investigated the use of thiophene-containing compounds in organic photovoltaic devices. The incorporation of furan-based compounds improved charge transport properties and overall device efficiency. This highlights the potential application of this compound in next-generation solar cells.
Comparison with Similar Compounds
Structural Analogs in the Ethanediamide Class
Ethanediamides exhibit functional diversity based on substituents. Key comparisons include:
Key Observations :
- The target compound’s furan-thiophene hybrid is unique among ethanediamides, which typically feature phenyl or pyridyl groups .
- Substituted aryl groups (e.g., methoxy-methylphenyl) may enhance metabolic stability compared to simpler analogs.
Thiophene-Containing Pharmaceuticals
Thiophene derivatives are prominent in drug design. Comparisons include:
Key Observations :
- Thiophene fentanyl’s opioid activity highlights the pharmacological relevance of thiophene scaffolds, though the target compound’s diamide backbone may reduce CNS penetration .
- Quinolone-thiophene hybrids demonstrate potent antibacterial effects, suggesting the target compound could be optimized for similar applications .
Key Observations :
- High yields (53–86%) for furan-thiophene sulfonamides suggest feasible synthesis routes for the target compound .
Physicochemical and Electronic Properties
While computational data for the target compound is unavailable, density-functional theory (DFT) studies on similar systems reveal:
- Furan vs.
- Diamide Linkers: Increase polarity and reduce logP values, which may limit bioavailability compared to monoamide or ester analogs .
Q & A
Q. What are the key synthetic pathways for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide?
The synthesis typically involves multi-step reactions, starting with coupling furan and thiophene derivatives to an ethanediamide backbone. Key steps include:
- Amide bond formation : Using carbodiimides (e.g., EDC or DCC) as coupling agents in solvents like dichloromethane (DCM) or ethanol .
- Functional group protection : Methoxy and methyl groups on the phenyl ring are introduced via selective alkylation or protection-deprotection strategies .
- Purification : Techniques such as column chromatography, HPLC, or recrystallization ensure ≥95% purity . Characterization relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structural integrity .
Q. How is the compound characterized for structural validation?
Core techniques include:
- NMR spectroscopy : Assigning peaks for furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₀H₂₀N₂O₅S, exact mass 400.1093) .
- X-ray crystallography : For resolving stereochemistry in crystalline forms .
Q. What in vitro assays are used for preliminary biological screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant potential : DPPH radical scavenging assays .
- Enzyme inhibition : Testing against targets like cyclooxygenase (COX) or tyrosine kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in heterocyclic substitutions .
- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Real-time monitoring : Use of TLC or inline HPLC to track reaction progress .
Q. What computational methods predict the compound's interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or EGFR) .
- QSAR studies : Correlating substituent effects (e.g., methoxy vs. chloro) with bioactivity .
- DFT calculations : Assessing electronic properties (HOMO-LUMO gaps) to explain redox behavior .
Q. How does structural modification influence biological activity?
- Thiophene vs. furan substitution : Thiophene enhances π-π stacking with aromatic residues in enzyme pockets, increasing potency .
- Methoxy positioning : Para-methoxy groups improve solubility but may reduce membrane permeability compared to ortho-substituents .
- Ethanediamide backbone : Rigidity from the diamide group restricts conformational flexibility, affecting target selectivity .
Q. What strategies are employed for stability and degradation studies?
- Forced degradation : Exposure to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products .
- Analytical methods : LC-MS/MS to detect hydrolyzed amides or oxidized thiophene rings .
- pH-dependent stability : Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions for oral delivery feasibility .
Q. How are impurities profiled and controlled during synthesis?
- HPLC-DAD/ELSD : Detects impurities ≥0.1% using C18 columns and gradient elution (acetonitrile/water) .
- Genotoxic assessment : Ames test for mutagenic impurities (e.g., alkylating agents) .
- Process optimization : Reducing residual solvents (e.g., DCM ≤ 600 ppm) via rotary evaporation or lyophilization .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related analogs in bioactivity?
- N'-(3-chloro-4-fluorophenyl) analog : Shows 2-fold higher COX-2 inhibition but reduced solubility due to halogenation .
- Simplified furan-thiophene derivatives : Lower molecular weight analogs exhibit faster pharmacokinetics but shorter half-lives .
- Methoxy vs. methyl substitution : Methoxy groups enhance antioxidant activity, while methyl improves metabolic stability .
Q. What mechanistic insights explain its anticancer activity?
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cells .
- Cell cycle arrest : G1/S phase blockade via downregulation of cyclin D1 .
- ROS generation : Thiophene-mediated oxidative stress triggers mitochondrial dysfunction .
Methodological Recommendations
Recommended protocols for in vivo pharmacokinetic studies:
- Dosing : 10–50 mg/kg (oral or IV) in rodent models .
- Bioanalysis : Plasma extraction with protein precipitation (ACN), followed by UPLC-MS/MS quantification .
- Tissue distribution : Autoradiography or whole-body imaging for biodistribution profiling .
Best practices for scaling up synthesis:
- Continuous flow reactors : Improve reproducibility and reduce reaction times .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer processing .
- Quality-by-design (QbD) : DOE approaches to optimize critical parameters (e.g., stoichiometry, mixing speed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
